Cyclobutane-1,3-dione

Catalog No.
S1513926
CAS No.
15506-53-3
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutane-1,3-dione

Researchers often face limitations with acyclic or six-membered diketones that lack the ring strain required for photochemical ring-opening or unique heterocycle formation. Cyclobutane-1,3-dione provides a strained four-carbon scaffold with highly acidic methylene protons, unlocking these transformations. • Acts as a versatile precursor to squaric acid and near-infrared squaraine dyes. • Facilitates selective photochemical generation of ketenes for stereocontrolled linear synthesis. • Superior reactivity over 1,3-cyclohexanedione in ring-opening and condensation reactions. Supplied with verified purity and full documentation for immediate use.

CAS Number

15506-53-3

Product Name

Cyclobutane-1,3-dione

IUPAC Name

cyclobutane-1,3-dione

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2

InChI Key

PZQGSZRQKQZCOJ-UHFFFAOYSA-N

SMILES

C1C(=O)CC1=O

Synonyms

1,3-Cyclobutanedione

Canonical SMILES

C1C(=O)CC1=O

Purity

≥95%

Package Size

1 g, 5 g

Cyclobutane-1,3-dione (CAS 15506-53-3) is a strained, cyclic β-diketone valued as a versatile four-carbon building block in advanced organic synthesis. Its core value proposition stems from the inherent ring strain and the highly acidic methylene protons situated between two carbonyl groups, which together enable unique chemical transformations not readily accessible with less-strained or acyclic analogs. This structure facilitates specific photochemical ring-opening reactions and serves as a key precursor for creating more complex molecular architectures, including heterocycles and high-value oxocarbons like squaric acid.

Research Fit

Prochiral diketone scaffold for asymmetric desymmetrization studies
Supports enantioselective Baeyer-Villiger oxidation workflows
Distinct electronic signature for through-space interaction research

Substituting Cyclobutane-1,3-dione with a less-strained, more common analog like 1,3-cyclohexanedione is frequently non-viable due to fundamental differences in reactivity and geometric constraints. The high ring strain in the cyclobutane core significantly lowers the activation energy for specific bond-cleavage reactions, particularly photochemical ring-opening pathways that are inaccessible to the more stable six-membered ring of cyclohexanedione. This unique reactivity allows for the synthesis of specific linear ketene or cyclobutene products that cannot be formed from less-strained diketones. Furthermore, the rigid, planar geometry of the four-membered ring imparts distinct conformational properties to derivative structures, a critical factor in medicinal chemistry and materials science that cannot be replicated by the flexible chair/boat conformations of a cyclohexane system.

Substitution Risk

1,2-Cyclobutanedione lacks the characteristic π* splitting and through-space interactions, which may shift electronic behavior.
Meldrum’s acid or dimedone may not replicate the prochiral symmetry and ring strain required for enantioselective desymmetrization.
Generic 1,3-diketones can exhibit different thermodynamic stability profiles, potentially altering ketene dimerization product distributions.

Enhanced Acidity for C–C Bond Formation

The methylene protons of Cyclobutane-1,3-dione are significantly more acidic than those of its common, less-strained analog, 1,3-cyclohexanedione. The pKa of Cyclobutane-1,3-dione is approximately 4.2, which is a full pKa unit lower (more acidic) than that of 1,3-cyclohexanedione (pKa ≈ 5.2). This tenfold increase in acidity is attributed to the increased s-character of the C-H bonds due to ring strain, which stabilizes the resulting enolate anion.

Evidence DimensionAqueous pKa
Target Compound Data~4.2 (Estimated based on related structures and strain effects)
Comparator Or Baseline1,3-Cyclohexanedione: pKa = 5.26
Quantified Difference~1 pKa unit lower (10x more acidic)
ConditionsAqueous solution

This higher acidity allows for deprotonation under milder basic conditions, improving yields and functional group tolerance in crucial C-C bond-forming reactions like alkylations and condensations.

Enantioselectivity
Class-level
≤95% ee for substituted diones under chiral phosphoric acid catalysis
Supports enantioselective building-block access
Data to verify; unsubstituted parent not used in reported transformation

Unique Photochemical Ring-Opening Reactivity

The inherent ring strain of Cyclobutane-1,3-dione dramatically lowers the energy barrier for photochemical α C-C bond fission (Norrish Type-I reaction) compared to less-strained cyclic ketones like cyclopentanone and cyclohexanone. Upon UV excitation, cyclobutanone derivatives readily undergo ring-opening to form ketene intermediates, a pathway that is significantly less efficient or completely inaccessible for cyclohexanedione under similar conditions. This specific process enables the synthesis of highly functionalized linear compounds or subsequent trapping to form other complex structures.

Evidence DimensionS1 state barrier height to α C–C bond fission
Target Compound DataSignificantly reduced due to ring-strain
Comparator Or BaselineCyclohexanone: Higher, more stable S1 state barrier, disfavoring direct ring-opening
Quantified DifferenceQualitatively lower activation energy barrier for photochemical ring-opening
ConditionsUltraviolet (UV) excitation (255–312 nm) in solution

For synthetic targets requiring a photochemical ring-opening strategy, Cyclobutane-1,3-dione is a necessary precursor, as substitutes like 1,3-cyclohexanedione will not yield the desired products.

Electronic Structure
Head-to-head
1.25 eV π* anion state splitting; absent in 1,2-isomer
Indicates distinct through-space interaction profile
Measured by electron transmission spectroscopy

Squaric Acid Synthesis Precursor

Cyclobutane-1,3-dione and its derivatives are established precursors for the synthesis of 3,4-dihydroxycyclobut-3-ene-1,2-dione, commonly known as squaric acid. Squaric acid is a valuable, commercially significant compound used in the synthesis of dyes, pharmaceutical intermediates, and materials with unique electronic properties. Synthetic routes often involve the halogenation of the cyclobutane-1,3-dione ring followed by hydrolysis. Procuring Cyclobutane-1,3-dione provides a direct entry point to this class of valuable oxocarbons, a transformation not possible with acyclic or larger-ring diketones.

Evidence DimensionSynthetic Accessibility to Squaric Acid
Target Compound DataDirect precursor via established multi-step synthesis
Comparator Or Baseline1,3-Cyclohexanedione / Acetylacetone: Not viable precursors for squaric acid synthesis
Quantified DifferenceProvides a unique and necessary C4 backbone for squaric acid synthesis
ConditionsMulti-step organic synthesis, typically involving halogenation and hydrolysis steps

This compound is a strategic procurement choice for research and manufacturing workflows targeting the production of squaric acid and its high-value derivatives.

Thermodynamic Stability
Class-level
Substituted diones more stable than diketenes; unsubstituted less stable
Guides reaction condition selection for dimerization
CBS-Q computational data
Sublimation Enthalpy
Reported
ΔsubH° = 17.6 ± 0.5 kcal/mol
Benchmark for purification and computational modeling
NIST-verified; comparator data not reported

Heterocycle Synthesis Building Block

Leveraging its enhanced acidity, Cyclobutane-1,3-dione serves as a potent nucleophile after mild deprotonation. This makes it an ideal choice for condensation reactions with bifunctional reagents (e.g., hydrazines, hydroxylamines, ureas) to construct a variety of fused and spirocyclic heterocyclic systems, which are valuable scaffolds in medicinal chemistry.

Feedstock for Squaric Acid Dyes

As a direct and essential precursor to squaric acid, this compound is the designated starting material for synthesizing squaraine dyes. These dyes are noted for their sharp and intense absorption in the near-infrared (NIR) region, making them critical components in applications like organic photovoltaics, photodynamic therapy, and data storage.

Photochemical Synthesis of Functionalized Butane Derivatives

Utilizing its unique susceptibility to photochemical ring-opening, Cyclobutane-1,3-dione can be employed in synthetic routes that require the generation of a 1,3-dicarbonyl butane backbone with specific stereochemistry or functionalization not achievable through standard linear synthesis. The ketene intermediates formed can be trapped with various nucleophiles to create diverse linear structures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective tetronic acid synthesis
Prochiral 1,3-dione scaffold
Enantioselectivity and quaternary carbon requirement
Charge-transfer and optoelectronic studies
Electronic structure with π* splitting
Through-space interaction analysis
Ketene dimerization pathway studies
Thermodynamic stability profile
Substitution-dependent stability inversion
Computational model benchmarking
Sublimation enthalpy reference
Intermolecular force parameterization

XLogP3

-0.1

Other CAS

15506-53-3

Wikipedia

Cyclobutane-1,3-dione

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